MFCD02959162

Description

MFCD02959162 is a synthetic organic compound primarily utilized in cross-coupling reactions, such as Suzuki-Miyaura reactions, due to its boronic acid functional group. Based on analogous compounds (e.g., CAS 1046861-20-4 and CAS 1761-61-1), MFCD02959162 is hypothesized to exhibit the following characteristics:

- Molecular formula: Likely C₆H₅BBrClO₂ (similar to CAS 1046861-20-4) or a derivative with halogen substituents .

- Key properties: High solubility in polar solvents (e.g., THF/water mixtures), moderate lipophilicity (Log Po/w ≈ 2.15), and bioactivity parameters such as blood-brain barrier (BBB) permeability .

- Synthesis: Likely involves palladium-catalyzed coupling reactions under mild conditions (e.g., 75°C, 1.3 hours) .

Propriétés

IUPAC Name |

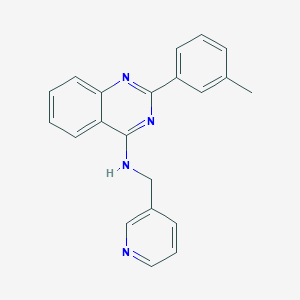

2-(3-methylphenyl)-N-(pyridin-3-ylmethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4/c1-15-6-4-8-17(12-15)20-24-19-10-3-2-9-18(19)21(25-20)23-14-16-7-5-11-22-13-16/h2-13H,14H2,1H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNEWDEDPMYJKRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C(=N2)NCC4=CN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD02959162 typically involves a series of well-defined chemical reactions. One common method includes the reaction of specific precursors under controlled conditions to yield the desired compound. For instance, the use of organolithium reagents in the presence of catalysts such as copper or iron complexes can facilitate the formation of MFCD02959162 .

Industrial Production Methods

In an industrial setting, the production of MFCD02959162 may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are often employed to monitor and purify the compound during production .

Analyse Des Réactions Chimiques

Types of Reactions

MFCD02959162 undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different oxidation products.

Reduction: The compound can be reduced using common reducing agents.

Substitution: It participates in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of MFCD02959162 include organolithium reagents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from the reactions of MFCD02959162 depend on the type of reaction and the conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted compounds.

Applications De Recherche Scientifique

MFCD02959162 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is employed in biological studies to investigate its effects on different biological systems.

Medicine: Research into the potential therapeutic uses of MFCD02959162 is ongoing, with studies exploring its efficacy in treating certain medical conditions.

Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals

Mécanisme D'action

The mechanism of action of MFCD02959162 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, which can lead to various biochemical and physiological responses. The exact pathways involved may vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

(3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4)

(6-Bromo-2,3-dichlorophenyl)boronic acid

- Molecular formula : C₆H₄BBrCl₂O₂

- Molecular weight : 270.28 g/mol

- Key properties: Log Po/w (XLOGP3): 2.78 Solubility: 0.18 mg/mL in water Bioavailability score: 0.45 BBB permeability: No

Functional Analogs

2-Bromobenzoic acid (CAS 1761-61-1)

- Molecular formula : C₇H₅BrO₂

- Molecular weight : 201.02 g/mol

- Key properties: Log Po/w (XLOGP3): 1.98 Solubility: 0.687 mg/mL in water Bioavailability score: 0.55 CYP enzyme inhibition: None

Comparative Data Table

Key Research Findings

Substituent Effects : Halogen substituents (Br, Cl) significantly enhance lipophilicity (Log P) but reduce aqueous solubility. For example, (6-Bromo-2,3-dichlorophenyl)boronic acid has a Log P of 2.78 but solubility of only 0.18 mg/mL, whereas 2-bromobenzoic acid (Log P 1.98) shows higher solubility (0.687 mg/mL) due to its carboxylic acid group .

Bioactivity : Boronic acid derivatives like MFCD02959162 exhibit BBB permeability, making them candidates for CNS-targeted drug development. In contrast, carboxylic acid analogs (e.g., 2-bromobenzoic acid) lack this property .

Synthetic Efficiency : Palladium-catalyzed reactions for boronic acids (1.3 hours) are faster than A-FGO-catalyzed syntheses for benzoic acids (2 hours), highlighting the efficiency of transition-metal catalysts in cross-coupling chemistry .

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.